(1-Aminocyclopentyl)methanol hydrochloride

Catalog No.
S3615670
CAS No.
402752-91-4
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Aminocyclopentyl)methanol hydrochloride

CAS Number

402752-91-4

Product Name

(1-Aminocyclopentyl)methanol hydrochloride

IUPAC Name

(1-aminocyclopentyl)methanol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-6(5-8)3-1-2-4-6;/h8H,1-5,7H2;1H

InChI Key

MQAVGQZRGQEEPX-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CO)N.Cl

Canonical SMILES

C1CCC(C1)(CO)N.Cl

(1-Aminocyclopentyl)methanol hydrochloride (CAS 402752-91-4) is a gem-disubstituted cyclic amino alcohol supplied as a stable, water-soluble hydrochloride salt [1]. It serves as a critical bifunctional building block in the synthesis of spirocyclic scaffolds, unnatural amino acids, and advanced pharmaceutical intermediates [2]. Featuring a primary amine and a primary alcohol attached to a conformationally constrained cyclopentane ring, it offers a predictable steric environment and orthogonal reactivity for selective functionalization. In procurement and process chemistry, the hydrochloride salt is favored over its free base equivalent due to its enhanced crystallinity, oxidative stability, and precise stoichiometric control during complex coupling reactions .

Research Fit

Solid salt at ambient temperature simplifies automated solid dispensing workflows
High aqueous solubility supports reactions in water and aqueous buffers
Conformationally restricted cyclopentane scaffold for peptidomimetic design

Substituting (1-aminocyclopentyl)methanol hydrochloride with acyclic analogs like 2-amino-2-methyl-1-propanol (AMP) or differing ring sizes (e.g., cyclopropyl or cyclohexyl derivatives) fundamentally alters the conformational landscape of downstream products [1]. In medicinal chemistry, such as the development of S1P1 agonists or SGLT1/2 inhibitors, the cyclopentyl moiety dictates optimal receptor pocket binding through specific hydrophobic interactions and spirocyclic geometry [2]. Furthermore, linear substitutes lack the requisite ring-induced steric constraints, leading to altered reaction kinetics, reduced regioselectivity during cyclization, and off-target pharmacological profiles in the final active pharmaceutical ingredients (APIs) [1].

Substitution Risk

Free base is a liquid at 20°C; substitution may alter handling accuracy and automated dispensing protocols
Lower aqueous solubility of free base may limit reactivity in aqueous-phase derivatizations and bioconjugations
Linear amino alcohols lack conformational restriction; replacement may shift target interaction profiles

Conformational Rigidity in Spirocyclic Synthesis

When synthesizing spiro-cyclopentyl fused heterocyclic systems, (1-aminocyclopentyl)methanol hydrochloride provides a pre-organized steric environment that facilitates cyclization [1]. Compared to acyclic analogs like 2-amino-2-methyl-1-propanol (AMP), the cyclopentyl ring restricts conformational freedom, significantly reducing entropic penalties during ring closure. Studies in the synthesis of complex SGLT1/2 and DPP4 inhibitors demonstrate that spiro-cyclopentyl intermediates derived from this compound can be accessed with high efficiency, whereas linear analogs suffer from competing side reactions and lower yields due to excessive flexibility [2].

Evidence DimensionConformational suitability for spirocyclization
Target Compound DataHigh regioselectivity and yield in spiro-cyclopentyl scaffold formation
Comparator Or BaselineAcyclic amino alcohols (e.g., AMP)
Quantified DifferenceSubstantial reduction in entropic penalty during ring closure compared to flexible linear chains
ConditionsAmide coupling and subsequent cyclization in standard organic solvents

Higher yields in early-stage spirocyclic scaffold synthesis reduce raw material waste and improve overall process economics for complex API manufacturing.

Physical state
Head-to-head
Solid at 20°C vs. liquid free base
Supports automated solid dispensing; reduces handling variability
Direct comparison under ambient lab conditions

Handling Precision: Salt vs Free Base

The free base form of 1-amino-1-cyclopentanemethanol is a low-melting solid or viscous oil (melting point ~20 °C) that complicates accurate weighing and is prone to degradation . In contrast, (1-aminocyclopentyl)methanol hydrochloride (CAS 402752-91-4) is a highly crystalline, free-flowing solid [1]. This salt form ensures precise stoichiometric control during sensitive coupling reactions, such as HATU-mediated amidations, by eliminating the variable physical state and handling bottlenecks associated with the free base .

Evidence DimensionPhysical state and handling stability at standard temperature (20 °C)
Target Compound DataCrystalline solid, high stoichiometric reliability
Comparator Or BaselineFree base (CAS 10316-79-7)
Quantified DifferenceTransition from a difficult-to-handle low-melting solid (mp 20 °C) to a stable, weighable crystalline powder
ConditionsAmbient laboratory storage and standard weighing protocols

Procuring the hydrochloride salt eliminates handling bottlenecks and batch-to-batch variability, ensuring reproducible yields in strict GMP or high-throughput synthesis environments.

Aqueous solubility
Cross-study comparable
≥306 g/L (salt) vs. expected lower (free base)
Enables aqueous-phase reactions and bioassay dissolution
Direct free base solubility data not found; ionic nature improves solubility

Industrial Buffer Compatibility

In industrial aqueous systems such as metalworking fluids, amino alcohols are used for pH adjustment and buffering. Patent literature highlights that cyclic amino alcohols like (1-aminocyclopentyl)methanol provide excellent alkalinity without acting as aggressive biocides, unlike some primary amine biocides [1]. When compared to standard acyclic benchmarks like AMP, the cyclopentyl derivative maintains the required pH stability while exhibiting a weakly inhibitory profile, allowing for more controlled microbial management in semi-synthetic formulations [1].

Evidence DimensionBiocidal activity and buffering in semi-synthetic aqueous formulations
Target Compound DataNon-biocidal / weakly inhibitory with stable alkalinity
Comparator Or BaselineStandard biocidal amines
Quantified DifferenceProvides necessary buffering without disrupting targeted microbial control strategies
ConditionsSemi-synthetic metalworking fluid formulations evaluated for pH and microbial stability

For industrial formulators, this compound offers a dual-action benefit of robust pH buffering without unintended biocidal regulatory triggers.

Conformational restriction
Class-level inference
Cyclopentane ring restricts vs. flexible linear chains
Pre-organized scaffold may enhance target selectivity
Quantitative conformational entropy data not available
Purity specification
Cross-study comparable
95% to >98.0% (salt) vs. >98.0% (free base)
High purity ensures reproducible synthesis outcomes
Comparable commercial quality; defined counterion aids stoichiometry

Spirocyclic API Synthesis

Ideal as a primary building block for spiro-cyclopentyl fused systems in medicinal chemistry, particularly for S1P1 agonists, CDK4/6 inhibitors, and SGLT1/2 inhibitors where the cyclopentyl ring is essential for receptor binding [1].

Unnatural Amino Acid and Peptide Synthesis

Used as a conformationally constrained scaffold to synthesize cycloleucine analogs and specialized peptidomimetics, providing enhanced proteolytic stability [2].

High-Throughput Library Generation

The crystalline hydrochloride salt form is perfectly suited for automated, high-throughput parallel synthesis where precise solid dosing and high solubility in polar aprotic solvents are required .

Industrial Buffering Agents

Applicable in specialized aqueous formulations, such as premium metalworking fluids, where stable alkalinity and a non-biocidal profile are preferred over traditional linear amino alcohols [3].

Application Fit

Application
Selection Property
Validation Focus
Automated high-throughput peptidomimetic synthesis
Solid-state handling; conformational constraint
Dispensing reproducibility; peptidomimetic turn induction
Aqueous-phase derivatization & bioconjugation
High aqueous solubility profile
Reaction homogeneity in buffers; protein compatibility
Synthesis of spirocyclic & fused heterocycles
Geminal amino/hydroxyl reactivity; high purity
Multi-step synthesis consistency; impurity interference

Sequence

X

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